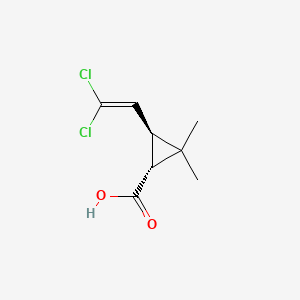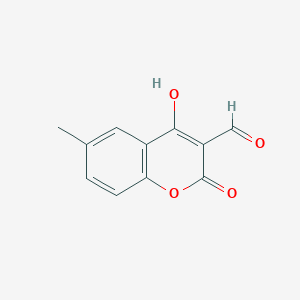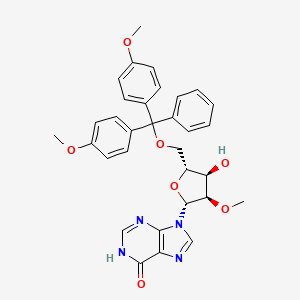
pCl-Fluoroetomidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
pCl-Fluoroetomidate is a synthetic compound with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.72 g/mol. It is a derivative of etomidate, an imidazole-based anesthetic agent known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression . The addition of a para-chlorine and fluorine group to the etomidate structure enhances its pharmacological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of chlorinating and fluorinating agents under controlled temperature and pressure to ensure the selective substitution of the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of pCl-Fluoroetomidate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity for pharmaceutical applications .
化学反応の分析
Types of Reactions
pCl-Fluoroetomidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as alcohols, amines, and other functionalized imidazole compounds .
科学的研究の応用
pCl-Fluoroetomidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme kinetics and protein-ligand interactions.
Medicine: Explored as a potential anesthetic agent with improved pharmacokinetic properties compared to etomidate. .
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.
作用機序
pCl-Fluoroetomidate exerts its effects by binding to and enhancing the function of gamma-aminobutyric acid type A (GABA_A) receptors. This binding increases the duration of time for which the chloride ion channel associated with the GABA_A receptor remains open, leading to an increased inhibitory effect of GABA in the central nervous system. This results in sedation and hypnosis . The para-chlorine and fluorine groups enhance the binding affinity and selectivity of the compound for the GABA_A receptor, contributing to its potent anesthetic effects .
類似化合物との比較
Similar Compounds
Etomidate: The parent compound of pCl-Fluoroetomidate, known for its anesthetic properties but with limitations due to its suppression of adrenocortical function.
Propofol: Another intravenous anesthetic agent with a different mechanism of action, acting on GABA_A receptors but with a shorter duration of action and different side effect profile.
Thiopental: A barbiturate anesthetic with a longer duration of action and more pronounced cardiovascular and respiratory depression compared to etomidate and its derivatives.
Uniqueness of this compound
This compound stands out due to its enhanced pharmacokinetic properties, including a higher binding affinity for GABA_A receptors and reduced suppression of adrenocortical function compared to etomidate. These properties make it a promising candidate for further development as an anesthetic agent with improved safety and efficacy .
特性
CAS番号 |
1374876-82-0 |
|---|---|
分子式 |
C14H14ClFN2O2 |
分子量 |
296.72 |
純度 |
>95% |
同義語 |
2-Fluoroethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)

![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
